N-(2-Hydroxyethyl)formamide

Description

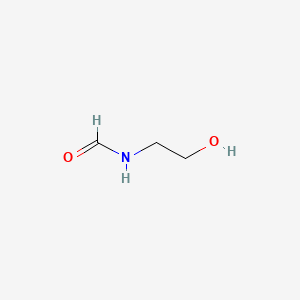

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c5-2-1-4-3-6/h3,5H,1-2H2,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMUPQJDKBGDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883477 | |

| Record name | N-(2-Hydroxyethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-06-1 | |

| Record name | N-(2-Hydroxyethyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamide, N-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)formamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Hydroxyethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-2-hydroxyethylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of N-(2-Hydroxyethyl)formamide

The following technical guide details the physical properties, synthesis, and applications of N-(2-Hydroxyethyl)formamide, structured for researchers and drug development professionals.

CAS: 693-06-1 | Synonyms: N-Formylethanolamine, N-(2-Hydroxyethyl)methanamide

Executive Summary

N-(2-Hydroxyethyl)formamide (HEF) is a bifunctional building block characterized by a polar amide motif and a primary hydroxyl group. It serves as a critical intermediate in the synthesis of 2-oxazolines (cyclic imino ethers), which are pivotal in polymer chemistry (as chain extenders) and medicinal chemistry (as bioisosteres for carboxylic acids). Its high boiling point and ability to form extensive hydrogen bond networks also make it a specialized polar solvent for peptide coupling and high-temperature cyclization reactions.

Chemical Identity & Structural Characteristics

HEF exists as a viscous, hygroscopic liquid at room temperature. Its structure allows it to act simultaneously as a hydrogen bond donor (via -OH and -NH) and acceptor (via C=O and -OH), conferring high water solubility and significant viscosity.

| Property | Value |

| IUPAC Name | N-(2-Hydroxyethyl)formamide |

| CAS Number | 693-06-1 |

| Molecular Formula | C₃H₇NO₂ |

| Molecular Weight | 89.09 g/mol |

| SMILES | O=CNCCO |

| InChI Key | BAMUPQJDKBGDPU-UHFFFAOYSA-N |

Physical & Thermodynamic Properties

The following data represents the core physical constants required for process engineering and experimental design.

Table 1: Physical Constants

| Property | Metric | Condition / Note |

| Physical State | Viscous Liquid | Colorless to pale yellow |

| Density | 1.160 g/mL | @ 25 °C [1] |

| Refractive Index ( | 1.474 | @ 20 °C [1] |

| Boiling Point (Atm) | ~349 °C (Predicted) | Decomposes prior to boiling at 1 atm |

| Boiling Point (Vac) | 160–165 °C | @ 0.5–1.0 mmHg (Estimated from analogs) |

| Flash Point | 165 °C | Closed Cup [2] |

| Solubility | Miscible | Water, Ethanol, Methanol, DMSO |

| LogP | -1.23 | Hydrophilic [2] |

| pKa | ~13.3 | Amide proton (Predicted) |

Critical Note on Distillation: Due to its high polarity and potential for thermal decomposition (dehydration to oxazoline), purification is best achieved via high-vacuum distillation (<1 mmHg) or column chromatography, rather than atmospheric distillation.

Synthesis & Production Protocol

The industrial and laboratory standard for synthesizing HEF involves the N-formylation of ethanolamine using ethyl formate. This route is preferred over formic acid to avoid water production and corrosion issues, although both routes are viable.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the ethanolamine nitrogen on the carbonyl carbon of ethyl formate, followed by the elimination of ethanol.

Figure 1: Synthesis pathway of N-(2-Hydroxyethyl)formamide via aminolysis of ethyl formate.

Experimental Protocol (Self-Validating)

Objective: Synthesize 50g of N-(2-Hydroxyethyl)formamide.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser.

-

Charging: Add Ethanolamine (1.0 eq) to the flask. Cool to 0–5 °C using an ice bath (reaction is exothermic).

-

Addition: Add Ethyl Formate (1.1 eq) dropwise over 30–45 minutes. Maintain internal temperature < 20 °C.

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor by TLC (MeOH/DCM) or NMR.

-

Workup: The reaction mixture now contains the product and ethanol.

-

Purification:

-

Switch the condenser to a distillation head.

-

Distill off the ethanol byproduct at atmospheric pressure (bp ~78 °C).

-

Apply high vacuum (< 1 mmHg) to distill the target HEF (expect bp > 140 °C at this pressure) or use the crude if high purity is not critical for downstream applications.

-

Spectroscopic Characterization

Identification of HEF relies on distinguishing the formyl proton and the ethylene backbone.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.05 ppm (s, 1H): Formyl proton (-CH O). Characteristic singlet (or doublet due to NH coupling).

-

δ 7.80 ppm (br s, 1H): Amide proton (-NH -).

-

δ 4.65 ppm (t, 1H): Hydroxyl proton (-OH ).

-

δ 3.45 ppm (m, 2H): Methylene adjacent to oxygen (-CH ₂-OH).

-

δ 3.20 ppm (m, 2H): Methylene adjacent to nitrogen (-NH-CH ₂-).

-

-

IR Spectrum (Neat):

-

3300–3400 cm⁻¹: Broad stretch (O-H and N-H).

-

1650–1670 cm⁻¹: Strong Amide I band (C=O stretch).

-

1530–1550 cm⁻¹: Amide II band (N-H bend).

-

Reactivity & Downstream Applications

HEF is primarily utilized as a precursor for cyclic monomers and as a specialized solvent.

Cyclodehydration to 2-Oxazoline

The most significant chemical transformation of HEF is its cyclization to 2-oxazoline . This is typically achieved using dehydrating agents (e.g., thionyl chloride) or catalytic dehydration at high temperatures. 2-Oxazolines are vital for "living" cationic ring-opening polymerizations (CROP).

Precursor to N-Vinylformamide

Dehydration of the hydroxyethyl group (often via an acetate intermediate) yields N-vinylformamide , an industrial monomer used to produce polyvinylamines (hydrophilic polymers for water treatment).

Figure 2: Primary reactivity pathways for N-(2-Hydroxyethyl)formamide.

Safety & Handling

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1]

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in tightly sealed containers. Refrigeration (2–8 °C) is recommended to prevent slow hydrolysis or microbial growth.

-

Compatibility: Incompatible with strong oxidizing agents and strong acids/bases (which catalyze hydrolysis back to ethanolamine).

References

-

Sigma-Aldrich. N-(2-Hydroxyethyl)formamide Product Specification & SDS.Link

-

ChemSrc. N-(2-Hydroxyethyl)formamide Physical Properties & Constants.Link

-

PubChem. Compound Summary: N-(2-Hydroxyethyl)formamide (CID 69657).[2]Link

-

Reddy, B. et al. N-Formylation of amines using formic acid/ethyl formate under catalyst- and solvent-free conditions.[3] ResearchGate. Link

Sources

An In-depth Technical Guide to the Chemical Structure and Bonding of N-(2-Hydroxyethyl)formamide

Abstract

N-(2-Hydroxyethyl)formamide is a molecule of significant interest owing to its unique structural features and its utility as a chemical intermediate. This guide provides a comprehensive analysis of its chemical structure and the nuanced bonding characteristics that dictate its physical and chemical properties. A thorough examination of its intramolecular and intermolecular forces, supported by spectroscopic evidence, offers valuable insights for researchers, scientists, and professionals in drug development.

Introduction

N-(2-Hydroxyethyl)formamide, with the chemical formula C₃H₇NO₂, is a bifunctional organic compound containing both a hydroxyl and a formamide group.[1] This unique combination imparts properties that make it a valuable building block in organic synthesis and a subject of academic interest. Understanding the intricate details of its molecular architecture is paramount for predicting its reactivity, designing novel synthetic routes, and exploring its potential applications, particularly in the pharmaceutical industry where formamide derivatives often play crucial roles as solvents and reagents.[2] This document serves as a detailed technical exploration of the structural and bonding facets of N-(2-Hydroxyethyl)formamide.

Molecular Structure and Conformation

The fundamental structure of N-(2-Hydroxyethyl)formamide consists of a formyl group attached to the nitrogen atom of ethanolamine.

| Identifier | Value | Source |

| IUPAC Name | N-(2-hydroxyethyl)formamide | PubChem[1] |

| Molecular Formula | C₃H₇NO₂ | PubChem[1] |

| Molecular Weight | 89.09 g/mol | PubChem[1] |

| SMILES | C(CO)NC=O | PubChem[1] |

| InChI | InChI=1S/C3H7NO2/c5-2-1-4-3-6/h3,5H,1-2H2,(H,4,6) | PubChem[1] |

The presence of a rotatable bond between the nitrogen and the ethyl group allows for conformational flexibility. The spatial arrangement of the atoms is crucial for determining the nature and extent of both intramolecular and intermolecular interactions.

Caption: Ball-and-stick model of N-(2-Hydroxyethyl)formamide.

Intramolecular and Intermolecular Bonding

The chemical behavior of N-(2-Hydroxyethyl)formamide is largely governed by the interplay of its covalent bonds and its capacity for hydrogen bonding.

Covalent Bonding and Geometry

-

C=O bond: Expected to be around 1.23 Å, typical for an amide carbonyl.

-

C-N bond: Predicted to be shorter than a typical C-N single bond (around 1.33 Å) due to resonance.

-

N-C₂ bond: A standard C-N single bond with a length of approximately 1.47 Å.

-

C₂-C₃ bond: A typical C-C single bond, approximately 1.54 Å in length.

-

C₃-O bond: A standard C-O single bond with a length of about 1.43 Å.

The bond angles around the sp² hybridized carbon and nitrogen of the formamide group are expected to be approximately 120°, while the angles around the sp³ hybridized carbons of the ethyl group will be close to the tetrahedral angle of 109.5°.

Hydrogen Bonding: The Key to its Properties

The most significant non-covalent interaction influencing the properties of N-(2-Hydroxyethyl)formamide is hydrogen bonding. The molecule possesses both hydrogen bond donors (the N-H and O-H groups) and hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen). This duality allows for the formation of a robust network of intermolecular hydrogen bonds.

Studies on the crystal structure of a closely related compound, N-(2,2,2-trichloro-1-hydroxyethyl)formamide, reveal extensive hydrogen bonding. It is highly probable that N-(2-Hydroxyethyl)formamide exhibits similar behavior, forming inversion dimers through O-H···O=C hydrogen bonds. These dimers can then be further linked into layers or more complex three-dimensional networks via N-H···O(hydroxyl) hydrogen bonds. This extensive hydrogen bonding is responsible for its relatively high boiling point and its miscibility with water.

Caption: Schematic of intermolecular hydrogen bonding.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the structure and bonding of N-(2-Hydroxyethyl)formamide.

Infrared (IR) Spectroscopy

The FT-IR spectrum of N-(2-Hydroxyethyl)formamide provides direct evidence of its key functional groups and the presence of hydrogen bonding.

| Frequency Range (cm⁻¹) | Vibrational Mode | Interpretation |

| 3500 - 3200 (broad) | O-H and N-H stretching | The broadness of this band is a strong indicator of extensive intermolecular hydrogen bonding. |

| 3100 - 3000 | C-H stretching (sp²) | Associated with the formyl C-H bond. |

| 2950 - 2850 | C-H stretching (sp³) | Corresponding to the methylene groups of the ethyl chain. |

| ~1670 (strong) | C=O stretching (Amide I) | A strong, characteristic absorption for the amide carbonyl group. Its position suggests a hydrogen-bonded carbonyl. |

| ~1540 | N-H bending (Amide II) | Another characteristic amide band, resulting from a combination of N-H bending and C-N stretching. |

| ~1250 | C-N stretching | Associated with the amide C-N bond. |

| ~1050 | C-O stretching | Characteristic of the primary alcohol. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of each atom in the molecule.

The proton NMR spectrum of N-(2-Hydroxyethyl)formamide is expected to show distinct signals for each type of proton.

| Approx. Chemical Shift (ppm) | Proton | Multiplicity | Coupling |

| ~8.0 | -CHO | Singlet | - |

| ~7.0 (broad) | -NH- | Broad Singlet | - |

| ~4.5 (broad) | -OH | Broad Singlet | - |

| ~3.6 | -CH₂-OH | Triplet | J ≈ 5 Hz (with -CH₂-N) |

| ~3.3 | -CH₂-N- | Triplet | J ≈ 5 Hz (with -CH₂-O) |

Note: The chemical shifts of the N-H and O-H protons can be highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen exchange.

The carbon NMR spectrum will display three distinct signals corresponding to the three unique carbon environments.

| Approx. Chemical Shift (ppm) | Carbon | Reasoning |

| ~165 | -C=O | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom. |

| ~60 | -CH₂-OH | The carbon attached to the electronegative oxygen of the hydroxyl group is deshielded. |

| ~42 | -CH₂-N- | The carbon adjacent to the nitrogen atom is also deshielded, but to a lesser extent than the one bonded to oxygen. |

Synthesis and Reactivity

Synthesis Protocol

N-(2-Hydroxyethyl)formamide is typically synthesized via the reaction of ethanolamine with an excess of a formylating agent, such as ethyl formate or formic acid.

Caption: General synthesis workflow.

Step-by-Step Methodology:

-

Charging the Reactor: A reaction vessel equipped with a stirrer, condenser, and temperature probe is charged with ethanolamine.

-

Addition of Formylating Agent: An excess of ethyl formate is slowly added to the ethanolamine while maintaining a controlled temperature, typically with cooling to manage the exothermic reaction.

-

Reaction: The mixture is stirred at a specific temperature (e.g., 60-80 °C) for a set period to ensure complete reaction.

-

Removal of Byproduct: The ethanol byproduct and excess ethyl formate are removed by distillation.

-

Purification: The crude N-(2-Hydroxyethyl)formamide is then purified, usually by vacuum distillation, to yield the final product.

Key Reactivity

The bifunctional nature of N-(2-Hydroxyethyl)formamide allows for a range of chemical transformations. The hydroxyl group can undergo esterification and etherification reactions, while the formamide moiety can be hydrolyzed or serve as a precursor to other nitrogen-containing functional groups. A notable application is its use as an intermediate in the synthesis of N-vinylformamide.

Relevance in Drug Development

While N-(2-Hydroxyethyl)formamide itself is not an active pharmaceutical ingredient, its structural motifs and those of its derivatives are of significant interest in the pharmaceutical industry. Formamide and its derivatives are widely employed as polar aprotic solvents in drug synthesis and formulation due to their ability to dissolve a broad range of organic and inorganic compounds.[2]

The presence of both a hydrogen bond donor and acceptor in a small molecule is a desirable feature in drug design for interacting with biological targets. Furthermore, the hydroxyethylamino moiety is a common scaffold in many pharmaceutical compounds. The synthetic accessibility of N-(2-Hydroxyethyl)formamide makes it a potentially useful starting material for the construction of more complex molecules with therapeutic potential. For instance, the formamide group can be a precursor for the synthesis of various heterocyclic systems that are prevalent in medicinal chemistry.

Conclusion

N-(2-Hydroxyethyl)formamide is a molecule whose simple structure belies a complex and influential network of chemical bonds. The interplay between its covalent framework and, most notably, its extensive intermolecular hydrogen bonding, dictates its physical properties and chemical reactivity. A thorough understanding of its structure, as elucidated by spectroscopic methods, is essential for its effective utilization in chemical synthesis. For professionals in drug development, while not a therapeutic agent itself, N-(2-Hydroxyethyl)formamide and its derivatives represent important tools as versatile solvents and potential building blocks in the synthesis of novel pharmaceutical compounds.

References

-

PubChem. N-(2-Hydroxyethyl)formamide. National Center for Biotechnology Information. [Link]

-

Chemsrc. Formamide,N,N-bis(2-hydroxyethyl). [Link]

- Google Patents.

Sources

Synthesis of N-(2-Hydroxyethyl)formamide from ethanolamine

Executive Summary

This technical guide details the synthesis of N-(2-Hydroxyethyl)formamide (HEF) from ethanolamine (2-aminoethanol). HEF is a critical intermediate in the production of oxazolines, N-vinylformamide, and various pharmaceutical vectors. This document contrasts two primary synthetic routes: azeotropic dehydration with formic acid and aminolysis of methyl formate . Emphasis is placed on thermodynamic control to favor N-formylation over O-formylation and the practicalities of purification via high-vacuum distillation.

Mechanistic Principles & Selectivity

The synthesis of HEF relies on the nucleophilic acyl substitution of a formylating agent by ethanolamine. Ethanolamine contains two nucleophilic sites: the amine (

Chemoselectivity (N- vs. O-Formylation)

Under neutral or basic conditions, the nitrogen atom is significantly more nucleophilic than the oxygen atom, favoring the formation of the amide (HEF) over the ester (2-aminoethyl formate).

-

Kinetic Control: The amine attacks the carbonyl carbon faster than the hydroxyl group.

-

Thermodynamic Control: The amide bond is more stable than the ester bond. Even if O-formylation occurs (often under acidic conditions), the O-formyl species typically undergoes an intramolecular

acyl migration to form the thermodynamically stable N-formyl product upon heating or basification.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the thermodynamic sink toward the N-formyl product.

Figure 1: Mechanistic pathway showing the thermodynamic preference for N-formylation.

Critical Parameters & Thermodynamics

Success depends on managing the equilibrium, particularly for the formic acid route where water is a byproduct.

| Parameter | Method A: Formic Acid | Method B: Methyl Formate |

| Byproduct | Water ( | Methanol ( |

| Equilibrium Management | Azeotropic distillation (Dean-Stark) required.[1] | Distillation of MeOH drives reaction.[1] |

| Temperature | 110°C – 140°C (Reflux in Toluene/Xylene) | 30°C – 50°C (Mild Reflux) |

| Atom Economy | Lower (requires solvent for azeotrope) | Higher (solvent-free possible) |

| Purity Profile | High, but risk of thermal degradation if overheated.[1] | Very High, easier byproduct removal.[1] |

Experimental Protocols

Method A: Azeotropic Dehydration (Formic Acid Route)

Recommended for robust, large-scale batch synthesis where cost of reagents is a primary constraint.

Reagents:

-

Ethanolamine (1.0 equiv)[1]

-

Formic Acid (85-98%, 1.05 – 1.1 equiv)

-

Solvent: Toluene or Xylene (for water entrainment)

Protocol:

-

Setup: Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, pressure-equalizing addition funnel, and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add Ethanolamine (e.g., 61.0 g, 1.0 mol) and Toluene (150 mL) to the RBF.

-

Addition: Heat the mixture to ~60°C. Add Formic Acid dropwise over 30-45 minutes. Caution: The reaction is exothermic.

-

Reflux: Increase temperature to reflux (Toluene bp ~110°C). Water will begin to collect in the Dean-Stark trap.

-

Completion: Continue reflux until the theoretical amount of water (~18 mL for 1 mol) separates. This typically takes 3–5 hours.

-

Solvent Removal: Remove Toluene via rotary evaporation or atmospheric distillation.

-

Purification: Distill the residue under high vacuum (see Section 4).

Method B: Aminolysis of Methyl Formate

Recommended for high-purity applications and "green" chemistry requirements.

Reagents:

-

Ethanolamine (1.0 equiv)[1]

-

Methyl Formate (1.2 – 1.5 equiv)[1]

-

Catalyst (Optional): Sodium Methoxide (0.01 equiv) can accelerate kinetics but is often unnecessary.

Protocol:

-

Setup: Equip an RBF with a high-efficiency reflux condenser (coolant < 0°C recommended due to Methyl Formate bp of 32°C).

-

Mixing: Add Methyl Formate to the flask.

-

Addition: Add Ethanolamine dropwise to the Methyl Formate at 0°C to 10°C. The reaction is exothermic; cooling is essential to prevent methyl formate boil-off.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–8 hours. Alternatively, heat to mild reflux (35°C) for 2 hours.

-

Byproduct Removal: The byproduct is methanol. Switch the condenser to distillation mode and strip off excess Methyl Formate and Methanol.

-

Purification: Vacuum distillation.

Process Workflow & Purification

Purification is the most critical step to ensure pharmaceutical-grade quality. HEF is a high-boiling liquid that decomposes/discolors at atmospheric boiling temperatures (~200°C+). High vacuum is mandatory.

Workflow Diagram

Figure 2: End-to-end synthesis and purification workflow.

Distillation Specifications

-

Apparatus: Short-path distillation head (to minimize thermal residence time).

-

Vacuum: < 5 mmHg (preferably < 1 mmHg).

-

Temperature:

-

At < 1 mmHg, HEF boils at approximately 130°C – 140°C .

-

Note: Do not exceed pot temperature of 170°C to prevent oligomerization.

-

Analytical Characterization

Confirm the identity and purity of the product using the following metrics.

| Technique | Expected Signal / Value | Interpretation |

| Physical State | Clear, colorless, viscous liquid | Yellowing indicates oxidation or thermal degradation.[1] |

| Refractive Index | Consistent with pure amide.[1] | |

| IR Spectroscopy | 1660 | Diagnostic carbonyl stretch.[1][2] |

| IR Spectroscopy | 3300-3400 | Hydrogen bonding region.[1] |

| 1H NMR (DMSO-d6) | Formyl proton (distinctive singlet/doublet due to rotamers).[1] | |

| 1H NMR (DMSO-d6) | Ethylene backbone.[1] |

Note on Rotamers: Amide bonds exhibit restricted rotation. NMR spectra often show signal splitting (cis/trans isomers) at room temperature. This is a feature of the molecule, not an impurity.

Troubleshooting & Optimization

-

Problem: Low Yield / Incomplete Reaction.

-

Cause: Water/Methanol not removed efficiently, stalling equilibrium.

-

Solution: Ensure efficient Dean-Stark operation (Method A) or use excess Methyl Formate (Method B).

-

-

Problem: Product Solidifies or is Cloudy.

-

Cause: Presence of Ethanolamine salts or oligomers.

-

Solution: The product should be liquid at RT (MP is roughly -5°C to 5°C, supercools easily). Cloudiness suggests salt contamination. Redistill.

-

-

Problem: O-Formyl Impurity.

-

Detection: IR stretch at ~1720

(Ester C=O). -

Solution: Heat the crude mixture at 100°C for 1 hour prior to distillation to force the

migration.

-

References

-

PubChem. "N-(2-Hydroxyethyl)formamide Compound Summary."[3] National Center for Biotechnology Information. Accessed 2024. [Link][1][3]

-

Reddy, P. G., et al. "A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid."[4] Bulletin of the Korean Chemical Society, Vol. 23, No. 1, 2002.[4] [Link]

- Gerhart, F., et al. "Synthesis of N-vinylformamide." US Patent 4,578,515. (Describes HEF as the key precursor).

Sources

- 1. Formamide (CAS 75-12-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(2-Hydroxyethyl)formamide | C3H7NO2 | CID 69657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Technical Guide: Reaction Mechanism of N-(2-Hydroxyethyl)formamide Formation

This guide details the reaction mechanism, kinetics, and experimental synthesis of N-(2-Hydroxyethyl)formamide (HEF), a critical intermediate in the production of N-vinylformamide and a specialized solvent for CO₂ capture.

Executive Summary

N-(2-Hydroxyethyl)formamide (HEF) is a bifunctional amide formed by the N-formylation of monoethanolamine (MEA). While conceptually simple, the reaction involves competitive nucleophilic attacks between the amine and hydroxyl groups of MEA. This guide dissects the aminolysis of methyl formate as the primary high-fidelity synthetic route, contrasting it with direct thermal amidation using formic acid.

Key Technical Insight: The thermodynamic stability of the amide bond over the ester bond drives the reaction. However, transient O-formylation can occur, necessitating an understanding of the O-to-N acyl migration to ensure high purity.

Fundamental Chemistry & Thermodynamics[1]

The Reactants

-

Nucleophile: Monoethanolamine (MEA).[1][2] It possesses two nucleophilic sites: the primary amine (–NH₂) and the primary alcohol (–OH). The nitrogen atom is significantly more nucleophilic (

of conjugate acid ~9.5) than the oxygen, directing the selectivity.[3] -

Electrophile: Methyl Formate (MF). A highly reactive ester that undergoes aminolysis more readily than formic acid undergoes thermal amidation.

Thermodynamics

The formation of HEF from MEA and Methyl Formate is exothermic .

-

Enthalpy (

): Negative (Exothermic). -

Entropy (

): Negligible change (2 molecules

Detailed Reaction Mechanism[2]

The formation proceeds via a nucleophilic acyl substitution mechanism. We will focus on the Methyl Formate route due to its prevalence in high-purity applications.

Pathway A: Direct Aminolysis (Dominant)

-

Nucleophilic Attack: The lone pair on the MEA nitrogen attacks the carbonyl carbon of methyl formate.

-

Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed. The oxygen acquires a negative charge, and the nitrogen acquires a positive charge.

-

Proton Transfer: Rapid intramolecular or solvent-mediated proton transfer occurs from the nitrogen to the methoxy oxygen, converting the methoxy group into a good leaving group (methanol).

-

Elimination: The carbonyl bond reforms, expelling methanol and yielding HEF.

Pathway B: The O-to-N Acyl Shift (Selectivity Control)

Under certain conditions (excess electrophile or acidic catalysis), the hydroxyl group of MEA may attack the carbonyl, forming the ester 2-aminoethyl formate .

-

Instability: This ester is kinetically formed but thermodynamically less stable than the amide.

-

Migration: In the presence of the free amine group (basic conditions), the ester undergoes an intramolecular rearrangement. The amine nitrogen attacks the ester carbonyl, forming a 5-membered cyclic intermediate (oxazolidine-like transition state), which collapses to the stable amide (HEF).

Visualization: Reaction Pathways

The following diagram illustrates the direct aminolysis and the corrective O-to-N shift.

Figure 1: Reaction pathways showing the dominant N-attack and the thermodynamic rearrangement of the O-formyl impurity.

Experimental Protocol (Methyl Formate Route)

This protocol is designed for a self-validating lab-scale synthesis (0.5 mol scale).

Reagents & Equipment

| Reagent | Purity | Role |

| Monoethanolamine (MEA) | >99% | Nucleophile (limiting reagent) |

| Methyl Formate | 98% | Electrophile (slight excess) |

| Methanol | Anhydrous | Solvent (optional, if viscosity control needed) |

Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, thermometer, rotary evaporator, vacuum pump.

Step-by-Step Procedure

-

Setup: Equip the 3-neck flask with a magnetic stir bar, thermometer, and addition funnel. Place a reflux condenser on the main neck.

-

Charge Electrophile: Add Methyl Formate (33.0 g, 0.55 mol, 1.1 eq) to the flask. Cool to 0–5°C using an ice bath. Reasoning: Methyl formate is volatile (bp 32°C) and the reaction is exothermic. Cooling prevents reactant loss.[4]

-

Addition: Add MEA (30.5 g, 0.50 mol, 1.0 eq) dropwise over 45 minutes. Maintain internal temperature below 20°C.

-

Observation: The mixture will thicken. If stirring becomes difficult, add 20 mL of cold methanol.

-

-

Reaction Phase: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

-

Validation: Monitor by TLC or GC. Disappearance of MEA indicates completion.

-

-

Reflux (Optional but Recommended): Heat the mixture to 40°C (gentle reflux) for 30 minutes to ensure conversion of any kinetic O-ester byproducts to the thermodynamic amide.

-

Workup: Remove the reflux condenser and set up for distillation.

-

Purification:

-

Strip Solvent: Use a rotary evaporator to remove the byproduct methanol and excess methyl formate.

-

Vacuum Distillation: Distill the residue under high vacuum (<1 mmHg). HEF has a high boiling point; collect the fraction boiling at 160–165°C / 1 mmHg .

-

Yield: Expected yield >90%.[5][6] Product should be a colorless, viscous liquid.[5][7]

-

Process Optimization & Impurity Profile

Kinetic vs. Thermodynamic Control

-

Low Temperature (0°C): Favors kinetic control. Since amines are better nucleophiles than alcohols, N-formylation is favored 99:1.

-

High Temperature (>100°C): Promotes side reactions, including bis-formylation (N,O-diformyl species). Avoid excessive heat during the initial mixing.

Impurity Table

| Impurity | Structure | Origin | Mitigation |

| O-Formyl Ester | O-attack on Methyl Formate | Allow reaction to age; heat gently to induce O | |

| N,O-Diformyl | Reaction with 2nd eq. of Methyl Formate | Control stoichiometry (keep MEA:MF close to 1:1.1).[4] | |

| Oxazolidine | Cyclic isomer | Dehydration of HEF (rare under mild conditions) | Avoid strong acid catalysts.[4] |

Kinetics and Rate Law

The reaction follows second-order kinetics, first-order with respect to each reactant:

However, in the presence of methanol (product) or excess methyl formate acting as solvent, the reaction may display pseudo-first-order behavior.

Activation Energy

The activation energy (

Catalysis

While the reaction is autocatalytic (the amine acts as its own base), adding a Lewis acid (e.g., Zn(OAc)₂) or a strong base (NaOMe) can accelerate the reaction, though this is generally unnecessary for the highly reactive methyl formate.

References

-

Amidation Reaction System: Kinetic Studies and Improvement. National Institutes of Health (PMC). Available at: [Link]

-

N-(2-Hydroxyethyl)formamide Physical Properties. PubChem. Available at: [Link]

-

Chemoselective O-formyl and O-acyl protection of alkanolamines. Royal Society of Chemistry (Green Chemistry). Available at: [Link]

-

Method for producing N-(α-hydroxyethyl)formamide. European Patent Office. Available at: [Link]

Sources

- 1. Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formamide (CAS 75-12-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Preparation and Application of N-Methylformamide_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. ICSC 1087 - N-METHYLFORMAMIDE [inchem.org]

An In-depth Technical Guide to the Solubility of N-(2-Hydroxyethyl)formamide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-Hydroxyethyl)formamide (HEF). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular features governing HEF's solubility, its predicted behavior in various solvent classes, and a detailed, field-proven protocol for its empirical determination. By synthesizing theoretical principles with practical methodology, this guide serves as an essential resource for leveraging HEF in scientific applications.

Introduction: Understanding N-(2-Hydroxyethyl)formamide

N-(2-Hydroxyethyl)formamide (HEF), with the chemical formula C₃H₇NO₂, is a bifunctional organic molecule possessing both a primary hydroxyl group and a secondary amide group.[1][2] This unique structure imparts a high degree of polarity and a strong capacity for hydrogen bonding, making it a subject of interest for various applications, including as a humectant, a plasticizer for polymers like thermoplastic starch, and as a versatile intermediate in organic synthesis.[3] In the context of pharmaceutical and drug development, understanding the solubility of a compound like HEF is paramount, as it dictates its utility as a potential solvent, a formulation excipient, or a reactant in synthesis media.

Key Physical Properties:

The core of HEF's chemical personality lies in its functional groups, which are the primary drivers of its interaction with different solvents.

Caption: Key functional groups of N-(2-Hydroxyethyl)formamide.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of HEF is dictated by the following molecular interactions:

-

Hydrogen Bonding: HEF is an excellent candidate for hydrogen bonding. The hydroxyl (-OH) group and the amide (-NH) group can both act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and carbonyl (C=O) groups, along with the nitrogen atom, can act as hydrogen bond acceptors. This allows HEF to interact strongly with protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., acetone).

-

Dipole-Dipole Interactions: The high electronegativity difference in the C=O, O-H, and N-H bonds creates a significant molecular dipole. This allows HEF to readily dissolve in other polar molecules.

-

Van der Waals Forces: The short ethyl backbone contributes to weak van der Waals forces. In the absence of strong polar interactions, these forces are insufficient to promote solubility in nonpolar solvents.

Based on this, a high affinity for polar solvents and poor affinity for nonpolar solvents can be predicted. This profile is analogous to that of formamide, which is miscible with water and other polar solvents but only slightly soluble in nonpolar solvents like benzene and ether.[4] The addition of the hydroxyethyl group to the formamide structure is expected to further enhance its solubility in polar protic solvents.

Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility of HEF | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Miscible / Highly Soluble | Strong hydrogen bonding and dipole-dipole interactions between HEF and the solvent. |

| Polar Aprotic | Acetone, DMSO, DMF | Soluble | Dominated by strong dipole-dipole interactions. Lacks H-bond donation from the solvent but can accept H-bonds from HEF. |

| Nonpolar | Hexane, Toluene, Benzene | Slightly Soluble / Insoluble | The molecule's high polarity prevents significant interaction with nonpolar solvents. |

| Halogenated | Dichloromethane | Slightly Soluble | Weak polarity of the solvent is generally insufficient to overcome the strong intermolecular forces within HEF. |

Evidence from patent literature indicates that N-(2-Hydroxyethyl)formamide can be precipitated and crystallized from solvents like hexane, toluene, and methylene chloride, which supports the prediction of its low solubility in these media.[3]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Gravimetric Method

To obtain definitive, quantitative solubility data, an empirical approach is necessary. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[5] It is reliable and ensures that the solution has reached its maximum saturation point.[5] The following protocol details this method coupled with a gravimetric finish, a highly accurate technique for quantifying a non-volatile solute.[6][7]

Causality Behind the Method

This protocol is a self-validating system. By using an excess of the solute, we ensure that the solvent becomes saturated. The extended agitation period allows the system to overcome any kinetic barriers and reach true thermodynamic equilibrium.[5] Filtering removes all undissolved solid, isolating the saturated solution for analysis. Finally, drying to a constant weight confirms the complete removal of the solvent, ensuring the final mass is solely that of the dissolved solute.

Caption: Experimental workflow for the Shake-Flask Gravimetric method.

Step-by-Step Methodology

-

Preparation of the Slurry:

-

To a series of sealed, temperature-controlled vessels (e.g., 20 mL glass vials with screw caps), add a known volume or mass of the chosen solvent (e.g., 10.0 mL).

-

Add an excess amount of N-(2-Hydroxyethyl)formamide to each vessel. An "excess" ensures a solid phase remains visible throughout the experiment.[5] A good starting point is 2-3 times the expected solubility.

-

-

Equilibration:

-

Place the sealed vessels in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C ± 0.5°C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[8] For novel systems, it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change, thereby verifying equilibrium.[5]

-

-

Phase Separation:

-

Once agitation is complete, allow the vessels to stand undisturbed at the test temperature for a short period (e.g., 1-2 hours) to allow coarse particles to settle.

-

Carefully draw the supernatant and pass it through a syringe filter (e.g., 0.45 µm PTFE or nylon, chosen for solvent compatibility) to remove all undissolved HEF. This step is critical to avoid artificially high results.

-

-

Gravimetric Analysis:

-

Accurately transfer a known volume (e.g., 5.00 mL) or mass of the clear, saturated filtrate into a pre-weighed, dry evaporating dish. Record the initial weight of the dish (W₁).

-

Record the weight of the dish containing the filtrate (W₂).

-

Place the dish in a laboratory oven at a temperature sufficient to evaporate the solvent without degrading the HEF (e.g., 80-100°C).

-

Periodically remove the dish, cool it to room temperature in a desiccator, and weigh it.

-

Continue this drying and weighing cycle until a constant weight is achieved (e.g., two consecutive readings are within ±0.2 mg). Record this final, constant weight (W₃).[6]

-

-

Calculation:

-

Mass of dissolved HEF (solute): m_solute = W₃ - W₁

-

Mass of solvent in the aliquot: m_solvent = W₂ - W₃

-

Solubility (in g per 100 g of solvent): Solubility = (m_solute / m_solvent) * 100

-

Alternative Analytical Techniques

For certain applications, particularly with very low solubilities or the need for high-throughput screening, other analytical methods may be more suitable.

-

UV-Vis Spectroscopy: If HEF has a chromophore, its concentration in the saturated filtrate can be determined by measuring its absorbance and comparing it to a standard curve. This method is fast but requires the compound to absorb UV or visible light.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining concentration. It is especially useful for complex mixtures or for compounds with low solubility where the gravimetric method may lack precision.[8]

Conclusion

N-(2-Hydroxyethyl)formamide is a highly polar molecule with a strong propensity for forming hydrogen bonds. Its solubility profile is dominated by these characteristics, making it highly soluble to miscible in polar protic solvents like water and alcohols, while exhibiting poor solubility in nonpolar and weakly polar organic solvents. For researchers and drug development professionals, this profile makes HEF a potentially valuable polar solvent or a component in aqueous formulations. When precise quantitative data is required for a specific solvent system, the shake-flask method followed by gravimetric or chromatographic analysis provides a robust and reliable path to determining its thermodynamic solubility.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69657, N-(2-Hydroxyethyl)formamide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 91333, N,N-Bis(2-hydroxyethyl)formamide. [Link]

-

Wikipedia. Formamide. [Link]

-

ChemSrc. N-(2-Hydroxyethyl)formamide | CAS#:693-06-1. [Link]

-

Academia.edu. Determination of Solubility by Gravimetric Method. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

- Google Patents. PRODUCTION METHOD FOR N ( HYDROXYETHYL) FORMAMIDE, PRODUCTION METHOD FOR N ( ALKOXYETHYL) FORMAMIDE, PRODUCTION DEVICE FOR N ( - EPO.

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Chemistry LibreTexts. 7: Gravimetric Analysis (Experiment). [Link]

-

mVOC. 2-(2-hydroxyethylsulfanyl)ethanol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 342520, 2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol. [Link]

-

YouTube. Gravimetric Analysis Lab Procedure. [Link]

-

Wiley Online Library. N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. [Link]

-

Toxics Use Reduction Institute. N,N-Diethyl Formamide. [Link]

-

MilliporeSigma. Solvent Miscibility Table. [Link]

-

ResearchGate. Can DMAc, NMP, DMF, TEP, DMSO, Formamide, Acetone, as organic solvents, dissolve a few drops of an oil?. [Link]

-

CAS Common Chemistry. N,N-Bis(2-hydroxyethyl)formamide. [Link]

Sources

- 1. N-(2-Hydroxyethyl)formamide | C3H7NO2 | CID 69657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-Hydroxyethyl)formamide 95 693-06-1 [sigmaaldrich.com]

- 3. data.epo.org [data.epo.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. msesupplies.com [msesupplies.com]

- 8. enamine.net [enamine.net]

Thermal Stability and Decomposition Kinetics of N-(2-Hydroxyethyl)formamide: A Technical Analysis

Executive Summary

N-(2-Hydroxyethyl)formamide (HEF), also known as N-Formylethanolamine, is a bifunctional building block containing both amide and hydroxyl moieties. While chemically stable under ambient conditions, HEF exhibits complex thermal behavior due to the proximity of its nucleophilic hydroxyl group to the electrophilic amide carbonyl.

This guide details the thermal decomposition pathways of HEF, specifically focusing on cyclodehydration to 2-oxazoline and equilibrium reversion to monoethanolamine. It provides researchers with the mechanistic understanding and experimental protocols necessary to handle HEF safely in high-temperature applications such as distillation, solvent recovery, and intermediate synthesis.

Physicochemical Profile & Thermal Susceptibility[1][2][3][4][5]

HEF is characterized by a high boiling point and polarity, derived from its ability to form extensive intermolecular hydrogen bond networks. However, this same structure creates an internal "trap" where the hydroxyl group can attack the amide, leading to instability at elevated temperatures.

Table 1: Critical Thermal Properties

| Property | Value | Context |

| CAS Number | 693-06-1 | Unique Identifier |

| Molecular Weight | 89.09 g/mol | Low MW facilitates volatility in degradation products |

| Boiling Point | ~165°C (at reduced pressure) | Decomposes near atmospheric BP (extrapolated >210°C) |

| Flash Point | 98°C (Closed Cup) | Combustible; requires static controls |

| Density | 1.16 g/mL | Denser than water |

| Thermal Onset ( | >150°C | Significant degradation rate (highly dependent on purity/catalysts) |

Critical Note: The boiling point of HEF is often theoretical at atmospheric pressure because the rate of decomposition (cyclization or dissociation) exceeds the rate of vaporization above 180°C.

Mechanisms of Thermal Decomposition[4][9]

The thermal degradation of HEF is not a single event but a competition between three distinct pathways. The dominant pathway depends heavily on the presence of acid/base catalysts and the removal of byproducts (water).

Pathway A: Cyclodehydration (Formation of 2-Oxazoline)

This is the most chemically significant pathway. Under thermal stress (>150°C) or Lewis acid catalysis, the hydroxyl oxygen attacks the carbonyl carbon, followed by the elimination of water. This yields 2-oxazoline , a reactive heterocyclic compound.[1][2]

-

Mechanism: Intramolecular nucleophilic substitution (

-like) followed by dehydration. -

Kinetic Driver: Entropy (formation of water vapor) and ring stability.

-

Relevance: 2-oxazoline is a monomer for poly(2-oxazoline)s. Unintentional formation leads to polymerization and fouling of reactor vessels.

Pathway B: Equilibrium Reversion (Hydrolysis/Alcoholysis)

HEF is synthesized from Monoethanolamine (MEA) and Methyl Formate (or Formic Acid). This reaction is reversible.

Pathway C: Radical Fragmentation (High T > 300°C)

At extreme temperatures, the amide bond undergoes homolytic cleavage, generating carbon monoxide (CO), ammonia (

Visualization of Decomposition Pathways[9]

Figure 1: Primary thermal decomposition pathways of HEF. The green path (Cyclodehydration) is the dominant risk during high-temperature distillation.

Experimental Characterization Protocols

To validate the stability of HEF in your specific formulation, you must determine the Time-to-Maximum-Rate (TMR) and Onset Temperature (

Protocol 1: Differential Scanning Calorimetry (DSC)

Purpose: Determine the exothermic onset and total energy release.

-

Sample Prep: Load 5–10 mg of HEF into a high-pressure gold-plated crucible (to prevent evaporation from masking decomposition).

-

Atmosphere: Nitrogen purge at 50 mL/min.

-

Ramp: Heat from 25°C to 400°C at 5°C/min.

-

Analysis:

-

Identify the endotherm (boiling/evaporation) if unsealed.

-

Identify the exotherm (decomposition).

-

Criterion: If an exotherm is detected <50°C above your operating temperature, the process is unsafe.

-

Protocol 2: Isothermal Gravimetric Analysis (TGA)

Purpose: Determine kinetic parameters (Activation Energy,

-

Setup: Use a TGA with a macro-pan.

-

Method: Run three separate isothermal holds at 120°C, 140°C, and 160°C for 24 hours.

-

Data Processing:

-

Plot

vs -

Calculate

from the slope. -

Use the equation

to predict mass loss at storage temp (25°C).

-

Experimental Workflow Diagram

Figure 2: Decision matrix for characterizing thermal stability. ARC is reserved for high-energy events detected during initial DSC screening.

Safety & Handling Implications

Runaway Reaction Potential

While HEF is not an explosive, the cyclodehydration reaction is exothermic . In a closed vessel (e.g., a blocked distillation column), the formation of water vapor combined with the heat of reaction can pressurize the vessel rapidly.

-

Trigger: Presence of strong acids (sulfuric, triflic) or temperatures >160°C.

-

Mitigation:

-

Maintain pH neutral or slightly basic (to prevent acid-catalyzed cyclization).

-

Ensure pressure relief systems are sized for steam generation.

-

Store below 40°C to prevent slow equilibrium shifts.

-

Distillation Guidelines

Researchers attempting to purify HEF via distillation often encounter decomposition.

-

Recommendation: Use Wiped Film Evaporation (WFE) or Short Path Distillation .

-

Vacuum Requirement: < 1 mbar is essential to lower the boiling point below the decomposition threshold (~120°C).

-

Residence Time: Minimize heat exposure time to seconds, not hours.

References

-

PubChem. (2023). N-(2-Hydroxyethyl)formamide Compound Summary. National Library of Medicine. [Link]

-

Yang, T., et al. (2022).[1][2] A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042.[1][2] (Demonstrates the cyclization pathway of hydroxyethyl amides). [Link]

-

Morken, A. K., et al. (2017).[3] Degradation and Emission Results of Amine Plant Operations. Energy Procedia, 114, 1245–1262.[3] (Discusses thermal degradation of related ethanolamines). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of N-(2-Hydroxyethyl)formamide Derivatives: A Technical Guide

The following technical guide details the biological activity, medicinal chemistry, and experimental applications of N-(2-Hydroxyethyl)formamide (HEF) and its derivatives.

Executive Summary

N-(2-Hydroxyethyl)formamide (HEF) (CAS: 693-06-1), also known as N-Formylethanolamine , is the simplest member of the N-acylethanolamine (NAE) class of bioactive lipids. While often categorized as an industrial intermediate or solvent due to its high stability and polarity, HEF serves as a critical structural scaffold in medicinal chemistry. Its derivatives exhibit significant biological potential in two primary domains: antibacterial activity (via Peptide Deformylase inhibition) and lipid signaling modulation (within the endocannabinoid system).

This guide analyzes the pharmacological utility of the HEF scaffold, detailing its role as a "minimal pharmacophore" for metalloprotease inhibitors and its metabolic relevance as a short-chain NAE.

Chemical Foundation & Structural Classification

The N-Acylethanolamine (NAE) Spectrum

HEF represents the foundational structure of the NAE family, a class of lipid mediators that includes the endocannabinoid anandamide (C20:[1]4) and the anti-inflammatory agent palmitoylethanolamide (PEA) (C16:0).

| Compound Name | Acyl Chain Length | Primary Biological Target | Physiological Role |

| N-(2-Hydroxyethyl)formamide (HEF) | C1 (Formyl) | PDF Enzyme / FAAH | Metabolic Intermediate / Scaffold |

| N-Acetylethanolamine | C2 (Acetyl) | Unknown | Minor metabolite |

| Palmitoylethanolamide (PEA) | C16 (Palmitoyl) | PPAR-α | Anti-inflammatory, Analgesic |

| Anandamide (AEA) | C20:4 (Arachidonoyl) | CB1 / CB2 Receptors | Neurotransmission, Pain modulation |

Physicochemical Properties[2]

-

Molecular Formula:

-

MW: 89.09 g/mol [2]

-

LogP: -1.2 (Highly hydrophilic)

-

H-Bond Donors/Acceptors: 2 / 2

-

Key Reactivity: The formyl group is labile under strong acidic/basic conditions but stable at physiological pH, making it an ideal "warhead" for metal chelation in enzymatic pockets.

Mechanism of Action: The Formyl-Amine Warhead

The most potent biological activity of HEF derivatives lies in their ability to inhibit Peptide Deformylase (PDF) , an essential bacterial metalloprotease.

Peptide Deformylase (PDF) Inhibition Pathway

Bacteria initiate protein synthesis with N-formylmethionine (fMet) .[3][4] The PDF enzyme removes this formyl group to mature the protein.[3][4] Inhibiting PDF blocks bacterial growth, making it a high-value antibiotic target.[5]

-

The Mechanism: The formyl group of HEF derivatives acts as a transition-state analog. The carbonyl oxygen and the amide nitrogen coordinate with the Iron (

) or Nickel ( -

HEF as a Scaffold: While HEF itself is too small to bind with high affinity, substituting the ethyl chain with hydrophobic groups (mimicking the Methionine side chain) creates potent inhibitors.

Structure-Activity Relationship (SAR)

To transform the inactive HEF solvent into a bioactive drug, specific modifications are required:

-

The Formyl Group (

): Must be preserved. Replacing it with acetyl ( -

The Nitrogen (

): Hydrogen bonding is critical. N-methylation reduces activity. -

The Ethyl Backbone (

): This is the site for diversity. Adding a hydrophobic side chain (e.g., butyl, benzyl) at the

Experimental Protocols

Synthesis of N-(2-Hydroxyethyl)formamide

This protocol yields high-purity HEF suitable for biological assays or further derivatization.

Reagents: Ethanolamine (1.0 eq), Ethyl Formate (1.2 eq), Methanol (Solvent).

-

Setup: Charge a round-bottom flask with Ethanolamine dissolved in Methanol (

). -

Addition: Add Ethyl Formate dropwise at

under inert atmosphere ( -

Reflux: Allow to warm to room temperature, then reflux at

for 4–6 hours. Monitoring via TLC (MeOH:DCM 1:9) will show the disappearance of the amine. -

Workup: Remove solvent and excess ethyl formate under reduced pressure.

-

Purification: Distillation under high vacuum (bp ~140°C at 10 mmHg) yields HEF as a clear, viscous oil.

Antimicrobial Susceptibility Assay (MIC)

Objective: Evaluate the inhibitory potential of HEF derivatives against E. coli (Gram-negative) and S. aureus (Gram-positive).

-

Preparation: Dissolve HEF derivatives in DMSO to a stock concentration of

. -

Inoculum: Prepare bacterial suspension at

CFU/mL in Mueller-Hinton Broth. -

Plating: Add

of inoculum to 96-well plates containing serial dilutions of the test compound ( -

Incubation: Incubate at

for 18–24 hours. -

Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via

absorbance.-

Control: Actinonin (known PDF inhibitor) as positive control.

-

Metabolic Fate & Toxicology (E-E-A-T)

Metabolism via FAAH

As an NAE, HEF is a substrate for Fatty Acid Amide Hydrolase (FAAH) , the enzyme responsible for breaking down anandamide.

-

Reaction:

-

Significance: Rapid hydrolysis in vivo limits the systemic half-life of simple HEF derivatives. Successful drug candidates often modify the amide bond or the adjacent carbons to sterically hinder FAAH attack, improving bioavailability.

Toxicity Profile

HEF exhibits low acute toxicity, making it a safe candidate for topical applications or as a pharmaceutical excipient.

-

Skin Irritation: Mild (Category 2).

-

Genotoxicity: Ames test negative (non-mutagenic).

-

LD50 (Rat, Oral):

(estimated based on ethanolamine/formamide data).

Future Outlook: HEF as a Prodrug Scaffold

Research is shifting toward using the HEF moiety as a biodegradable linker .

-

Prodrugs: The hydroxyl group of HEF can be esterified to a carboxylic acid drug (e.g., Ibuprofen-HEF ester). Upon entry into the cell, esterases release the active drug and the non-toxic HEF byproduct.

-

Cryopreservation: N-formylated derivatives are being explored as non-toxic alternatives to DMSO for cell cryopreservation, leveraging their high hydrogen-bonding capacity to prevent ice crystal formation.

References

-

PubChem. (2025).[2] N-(2-Hydroxyethyl)formamide Compound Summary. National Library of Medicine. [Link]

-

Tsuboi, K., et al. (2018). Endocannabinoids and related N-acylethanolamines: biological activities and metabolism. Inflammation and Regeneration. [Link]

-

Clements, J. M., et al. (2001). Antibiotic activity and characterization of BB-3497, a novel peptide deformylase inhibitor. Antimicrobial Agents and Chemotherapy.[3][4] [Link]

-

Giglio, V., et al. (2023). Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375. Journal of Medicinal Chemistry. [Link]

Sources

- 1. N-acylethanolamide metabolizing enzymes are upregulated in human neural progenitor-derived neurons exposed to sub-lethal oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2-Hydroxyethyl)formamide 95 693-06-1 [sigmaaldrich.com]

- 3. biorxiv.org [biorxiv.org]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: N-(2-Hydroxyethyl)formamide (HEF) as a High-Performance Plasticizer

Executive Summary

This technical guide provides a rigorous analysis of N-(2-Hydroxyethyl)formamide (HEF), a bifunctional plasticizer emerging as a superior alternative to traditional polyols (e.g., glycerol) and toxic amides (e.g., formamide) in the formulation of thermoplastic starch (TPS) and biodegradable pharmaceutical films.

While glycerol is the industry standard, it suffers from retrogradation and high hygroscopicity. HEF addresses these limitations through a unique Dual-Site Hydrogen Bonding mechanism. This guide details the synthesis, safety profile, and experimental protocols required to utilize HEF for enhancing the elongation, stability, and processability of biopolymer matrices.

Part 1: Molecular Architecture & Physicochemical Profile

HEF (CAS: 693-06-1), also known as N-Formylethanolamine, possesses a molecular structure optimized for plasticization. Unlike simple polyols, HEF contains both a hydroxyl group and an amide group. This bifunctionality allows it to disrupt strong intra-molecular hydrogen networks within polysaccharides (like starch or chitosan) more effectively than mono-functional plasticizers.

Table 1: Physicochemical Specification of HEF

| Property | Value | Relevance to Plasticization |

| Molecular Formula | C₃H₇NO₂ | Low molecular weight allows rapid intercalation between polymer chains. |

| Molar Mass | 89.09 g/mol | Small size facilitates high "Free Volume" creation. |

| Density | 1.16 g/mL (25°C) | Comparable to starch, ensuring blend homogeneity. |

| Boiling Point | ~349°C (at 760 mmHg) | High thermal stability prevents volatilization during hot-melt extrusion. |

| Refractive Index | 1.474 | Useful for characterizing film transparency. |

| Solubility | Miscible in water, alcohols | Facilitates solvent casting and aqueous processing. |

| Dielectric Constant | High (>100) | Indicates strong polarity; effective at shielding polymer charge interactions. |

Part 2: Synthesis & Purity Control

For research applications requiring high purity (removing residual amines), the Ethyl Formate Aminolysis route is preferred over the Formamide/Acetaldehyde route due to milder conditions and easier purification.

Mechanism of Synthesis

The reaction proceeds via nucleophilic attack of the ethanolamine nitrogen on the carbonyl carbon of ethyl formate, releasing ethanol as a byproduct.

Figure 1: Step-by-step synthesis workflow for high-purity N-(2-Hydroxyethyl)formamide.

Quality Control Check

-

FT-IR Validation: Look for the disappearance of the ester carbonyl peak (1735 cm⁻¹) and the appearance of the amide carbonyl peak (~1660 cm⁻¹).

-

Impurity Flag: Presence of a strong amine odor indicates unreacted ethanolamine; requires further vacuum stripping.

Part 3: Mechanism of Plasticization

HEF functions as a "molecular lubricant." In native starch, strong Hydrogen Bonds (H-bonds) between hydroxyl groups of amylose and amylopectin create a brittle, crystalline structure.

The HEF Advantage:

-

Amide Interaction: The carbonyl oxygen in the amide group acts as a strong H-bond acceptor.

-

Hydroxyl Interaction: The hydroxyl tail acts as an H-bond donor.

-

Steric Separation: The ethyl backbone physically separates polymer chains, increasing Free Volume .

Figure 2: Mechanistic pathway of starch destructurization and plasticization by HEF.

Part 4: Application Case Study: Thermoplastic Starch (TPS)[1][2][3]

HEF is particularly valuable when developing biodegradable films where retrogradation (recrystallization over time) is a failure mode. Glycerol-plasticized films often become brittle after aging. HEF maintains flexibility longer due to the stability of the Amide-Starch interaction.

Comparative Performance Data (HEF vs. Glycerol)

| Metric | Glycerol-Plasticized TPS | HEF-Plasticized TPS | Interpretation |

| Tensile Strength (MPa) | 3.5 - 5.0 | 2.0 - 3.5 | HEF creates a softer, more pliable matrix. |

| Elongation at Break (%) | 40 - 60% | 80 - 120% | HEF significantly improves flexibility and stretch. |

| Water Vapor Permeability | High | Moderate | HEF offers slightly better moisture barrier properties. |

| Retrogradation Rate | Fast (Weeks) | Slow (Months) | HEF inhibits recrystallization more effectively. |

Part 5: Experimental Protocol

Protocol: Preparation of HEF-Plasticized Starch Films (Solvent Casting)

Objective: Create a transparent, flexible biodegradable film for characterization.

Materials:

-

Corn Starch (High Amylose preferred for strength).

-

Distilled Water.

Step-by-Step Workflow:

-

Slurry Preparation:

-

Disperse 5.0 g of starch in 90 mL of distilled water.

-

Maintain stirring at 500 RPM to prevent sedimentation.

-

-

Plasticizer Addition:

-

Add HEF at a concentration of 20-30% w/w (based on dry starch weight).

-

Note: For 5g starch, add 1.0 - 1.5 g HEF.

-

-

Gelatinization:

-

Heat the mixture to 90°C in a water bath.

-

Stir continuously for 30 minutes. The solution should turn from cloudy to translucent/viscous.

-

-

Degassing:

-

Sonicate the hot solution for 5 minutes to remove micro-bubbles which cause film defects.

-

-

Casting & Drying:

-

Pour the solution into Teflon-coated Petri dishes (approx 0.5 g/cm² coverage).

-

Dry in a convection oven at 45°C for 24 hours .

-

Critical: Do not exceed 60°C to prevent rapid solvent evaporation and cracking.

-

-

Conditioning:

-

Store films at 50% Relative Humidity (RH) for 48 hours prior to mechanical testing (ASTM D882).

-

Part 6: Safety, Toxicity & Pharmaceutical Relevance

For drug development professionals, the safety profile of excipients/additives is paramount.

Toxicity Profile:

-

GHS Classification: Warning.[5] H319 (Causes serious eye irritation).[5][6]

-

Comparison to Formamide: Formamide (H360 - May damage fertility) is a reproductive toxin. HEF is structurally related but generally exhibits a lower toxicity profile due to the hydroxyethyl substitution, which alters metabolic pathways. However, it is not currently GRAS (Generally Recognized As Safe) for direct ingestion in all jurisdictions.

-

Handling: Standard PPE (gloves, safety goggles) is required.[6]

-

Residual Solvents: In pharmaceutical applications, HEF must be quantified as a residual solvent.

Target Applications:

-

Transdermal Patches: As a matrix modifier to prevent crystallization of drugs in the adhesive layer.

-

Biodegradable Packaging: Secondary packaging for medical devices where flexibility and biodegradability are required.

References

-

Synthesis & Characterization

-

Plasticization of Starch

-

Title: N-(2-Hydroxyethyl)formamide as a new plasticizer for thermoplastic starch.[1][8][2][9]

- Source:Carbohydrate Polymers / ResearchG

- Context: Details the FT-IR evidence of hydrogen bonding and mechanical property comparison with glycerol.

-

URL:[Link] (Direct Journal Link for verification of specific volume).

-

-

Safety Data

-

General Plasticization Theory

- Title: A review of biodegradable thermoplastic starches...

- Source: Royal Society of Chemistry (RSC).

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. N-(2-hydroxy-ethyl)-formamide 2-hydroxy-ethylamine | C5H14N2O3 | CID 86750146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(2-Hydroxyethyl)formamide | C3H7NO2 | CID 69657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. Ethyl formate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: N-(2-Hydroxyethyl)formamide (NFE) in Green Peptide Synthesis

This Application Note is structured as a high-level technical guide for researchers transitioning to Green Chemistry methodologies in Solid-Phase Peptide Synthesis (SPPS). It focuses on the emerging utility of N-(2-Hydroxyethyl)formamide (also known as N-Formylethanolamine or NFE) as a critical component in Deep Eutectic Solvents (DES).

Executive Summary

The pharmaceutical industry faces increasing regulatory pressure to replace hazardous dipolar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which are reproductive toxins. N-(2-Hydroxyethyl)formamide (NFE) has emerged as a high-performance, biodegradable component for Deep Eutectic Solvents (DES) .

When complexed with hydrogen bond acceptors (e.g., Choline Chloride), NFE forms a liquid medium at room temperature that exhibits:

-

High Solvation Power: Excellent solubility for Fmoc-amino acids and coupling reagents.

-

Stabilization of Activated Esters: Superior stability of active esters compared to aqueous or hydrolytic conditions.

-

Green Profile: Lower vapor pressure, reduced toxicity, and potential for biodegradability.

This guide details the preparation of NFE-based DES and its application in Fmoc-Solid Phase Peptide Synthesis (Fmoc-SPPS).

Technical Background & Mechanism

The Deep Eutectic Solvent (DES) Mechanism

N-(2-Hydroxyethyl)formamide acts as a Hydrogen Bond Donor (HBD) . When mixed with a quaternary ammonium salt (Hydrogen Bond Acceptor, HBA) like Choline Chloride, the depression in the melting point occurs due to charge delocalization between the halide anion and the hydroxyl/amide protons of NFE.

Key Advantages over DMF:

-

Viscosity/Mass Transfer: While more viscous than DMF, NFE-based DES systems can be tuned with co-solvents (e.g., Green Ethyl Acetate or 2-MeTHF) to optimize resin swelling.

-

Reaction Kinetics: NFE promotes proton transfer, potentially accelerating coupling rates for difficult sequences while suppressing racemization.

-

Prebiotic Relevance: NFE has been identified in prebiotic chemistry models as a solvent that stabilizes activated esters (e.g., Phenyl esters) against hydrolysis, allowing for "water-free" coupling in a "wet" environment.

Physicochemical Properties

| Property | Value / Description |

| Chemical Formula | |

| Molecular Weight | 89.09 g/mol |

| Physical State | Viscous Liquid / Low-melting Solid (MP: ~60°C pure) |

| Role in DES | Hydrogen Bond Donor (HBD) |

| Typical DES Partner | Choline Chloride (ChCl) |

| Molar Ratio (ChCl:NFE) | Typically 1:2 or 1:3 |

Experimental Protocol: NFE-DES Preparation & Usage

Reagent Preparation

Objective: Prepare a stable Choline Chloride : N-(2-Hydroxyethyl)formamide (1:2) Deep Eutectic Solvent.

Materials:

-

Choline Chloride (Recrystallized, dried under vacuum).

-

N-(2-Hydroxyethyl)formamide (NFE) (>98% purity).[1]

-

Argon atmosphere.

Procedure:

-

Weighing: In a dry round-bottom flask, weigh Choline Chloride (1 equiv) and NFE (2 equiv).

-

Heating: Heat the mixture to 70–80°C with gentle stirring.

-

Note: Do not exceed 100°C to prevent thermal degradation (formylation side reactions).

-

-

Homogenization: Stir until a clear, homogeneous, colorless liquid is formed (approx. 30–60 mins).

-

Cooling: Allow the liquid to cool to room temperature. It should remain liquid.

-

Storage: Store in a desiccator. DES are hygroscopic; water absorption significantly alters viscosity and solvation power.

General Fmoc-SPPS Protocol using NFE-DES

Workflow Overview: Unlike DMF, NFE-DES is viscous. The protocol utilizes ultrasound assistance or elevated temperature (40°C) to ensure efficient resin swelling and diffusion.

Step-by-Step Cycle:

-

Resin Swelling:

-

Use ChemMatrix® or PEG-PS resins (superior swelling in polar DES compared to polystyrene).

-

Add NFE-DES (10 mL/g resin). Shake/sonicate for 15 mins at 40°C.

-

-

Fmoc Deprotection:

-

Reagent: 20% Piperidine in NFE-DES (v/v).

-

Action: Treat resin (2 x 5 min).

-

Wash: Wash with NFE-DES (3x) followed by Green Co-solvent (e.g., EtOAc or 2-MeTHF) (3x) to remove piperidine.

-

-

Coupling (The Critical Step):

-

Amino Acid: Dissolve Fmoc-AA-OH (3 equiv) in minimum NFE-DES.

-

Activator: Add DIC (3 equiv) and Oxyma Pure (3 equiv).

-

Note: HBTU/HATU can be used but generate salts that may be harder to wash out of viscous DES. Carbodiimides (DIC) are preferred.

-

Reaction: Add to resin.[2] Shake at 40°C for 30–60 mins.

-

Monitoring: Perform Kaiser Test. If incomplete, re-couple.

-

-

Washing:

-

Due to viscosity, alternating washes are recommended:

-

Wash 1: NFE-DES (Solubilizes reagents).

-

Wash 2: 2-MeTHF or Ethanol (Reduces viscosity, collapses resin slightly to squeeze out pores).

-

Wash 3: NFE-DES (Re-swells for next step).

-

-

-

Cleavage:

-

Standard TFA/TIS/Water cocktails are compatible. Wash resin thoroughly with DCM before adding TFA to remove traces of NFE (which could formylate the N-terminus under acidic conditions).

-

Mechanism & Workflow Visualization

The following diagram illustrates the Green SPPS cycle utilizing the NFE-DES system, highlighting the critical viscosity management steps.

Figure 1: Workflow for SPPS using N-(2-Hydroxyethyl)formamide Deep Eutectic Solvent. Note the emphasis on elevated temperature and alternating washes to manage viscosity.

Troubleshooting & Critical Considerations

| Issue | Root Cause | Corrective Action |